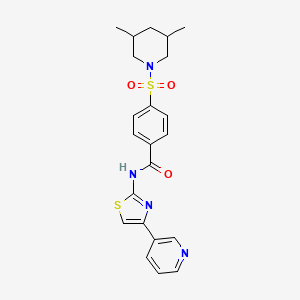

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The structure of the compound suggests that it may have potential biological activities, possibly as an analgesic or anti-inflammatory agent, as indicated by the activities of similar compounds in the literature.

Synthesis Analysis

The synthesis of related compounds, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, involves the reaction of aminopyridines with an imidazolide precursor. The presence of a sulfo group can significantly alter the reactivity and may prevent acylation of sterically hindered amines, as seen in the synthesis of 2-amino-6-methylpyridine derivatives . The synthesis process is likely to involve careful consideration of the steric and electronic effects of the substituents to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related benzothiazine derivatives has been elucidated using 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques have revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle, affecting the compound's biological activity . The spatial arrangement of the benzothiazine and pyridine rings is crucial for the pharmacological properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly discussed in the provided papers. However, based on the structure-activity relationship of similar compounds, it can be inferred that the electrophilic attack likely occurs at the ring nitrogen of the aminopyridines during the synthesis. The sulfo group's presence may introduce steric hindrance, influencing the course of the reaction and the final product's properties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are not explicitly provided, related compounds have demonstrated varying degrees of analgesic and anti-inflammatory activities. These activities are directly dependent on the mutual arrangement of the benzothiazine and pyridine fragments, suggesting that the conformation of these groups is essential for the compound's efficacy . The synthesis and structure-activity relationship of similar sulfonamides, such as 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, have been explored as inhibitors of cyclin-dependent kinase 5 (cdk5), indicating the potential for diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Compounds related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been synthesized for various biological activities. For instance, derivatives of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015).

Anticancer Properties

- Research on Co(II) complexes of similar sulfonamide compounds has shown potential in vitro cytotoxicity against human breast cancer cell lines, suggesting a role in cancer treatment research (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antimalarial and COVID-19 Applications

- Sulfonamides, closely related to the chemical structure , have been investigated for their antimalarial properties and potential utility against COVID-19. Theoretical calculations and molecular docking studies have been conducted to understand their reactivity and effectiveness (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Polymeric Applications

- Related sulfonamide derivatives have been explored for their use in polymer science. For example, research on fluorinated polyamides containing pyridine and sulfone moieties suggests applications in creating materials with specific properties like low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-15-10-16(2)13-26(12-15)31(28,29)19-7-5-17(6-8-19)21(27)25-22-24-20(14-30-22)18-4-3-9-23-11-18/h3-9,11,14-16H,10,12-13H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTADZLHURWNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)